molecular formula C22H18N4O2S2 B2370584 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 876715-05-8

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B2370584
CAS No.: 876715-05-8
M. Wt: 434.53
InChI Key: ZKPXJDKIOCQVFQ-UHFFFAOYSA-N
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Description

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H18N4O2S2 and its molecular weight is 434.53. The purity is usually 95%.
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Biological Activity

The compound 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, molecular structure, and various biological activities based on recent research findings.

Molecular Structure

The molecular formula of the compound is C19H16N4O2SC_{19}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 360.42 g/mol. The structure features a complex arrangement of heterocycles including benzimidazole, furan, and pyrimidine moieties which are known to impart diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the reaction of benzimidazole derivatives with thiol compounds and furan derivatives under controlled conditions yields the target compound with high purity and yield. Analytical methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds containing benzimidazole and furan moieties. For instance, derivatives have shown significant activity against viral targets like HCV NS5B RNA polymerase, with IC50 values in the low micromolar range (e.g., 0.35 µM) . Although specific data on the target compound's antiviral efficacy is limited, its structural similarities suggest potential activity against viral pathogens.

Antimicrobial Activity

Compounds with benzimidazole structures have demonstrated antimicrobial properties against a range of bacteria. For example, derivatives have been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli . The presence of the thioether group in our compound may enhance its lipophilicity and cellular uptake, potentially increasing its antimicrobial efficacy.

Cytotoxicity

In vitro studies assessing cytotoxicity have indicated that related compounds can inhibit the proliferation of various cancer cell lines. For instance, certain benzimidazole derivatives exhibited IC50 values as low as 0.040 µM against CK1δ kinases, suggesting potent anti-cancer properties . The target compound's structural features may similarly confer selective toxicity towards cancer cells.

Case Studies

  • Antiviral Screening : A study evaluated a series of benzimidazole derivatives for their antiviral activity against HCV. Compounds with similar structural motifs were found to inhibit viral replication effectively, providing a basis for further exploration of our target compound's antiviral potential .
  • Antimicrobial Evaluation : Another investigation focused on synthesizing various benzimidazole derivatives and testing their antimicrobial effects against clinical isolates. Results indicated that modifications in the side chains significantly influenced antimicrobial potency .

Properties

IUPAC Name

10-(1H-benzimidazol-2-ylmethylsulfanyl)-11-(furan-2-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c27-21-19-14-6-3-9-17(14)30-20(19)25-22(26(21)11-13-5-4-10-28-13)29-12-18-23-15-7-1-2-8-16(15)24-18/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPXJDKIOCQVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=NC5=CC=CC=C5N4)CC6=CC=CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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